1-Nitro-5-(trifluoromethyl)naphthalene

Description

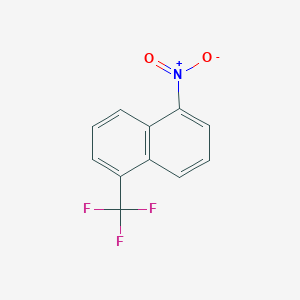

1-Nitro-5-(trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring both nitro (-NO₂) and trifluoromethyl (-CF₃) substituents on a naphthalene backbone. These electron-withdrawing groups (EWGs) significantly influence its electronic structure, reactivity, and physicochemical properties. Nitroaromatic compounds like this are critical intermediates in pharmaceuticals, agrochemicals, and dyes due to their versatile reactivity .

Synthesis pathways for analogous nitro-naphthalenes typically involve diazotization or nitration reactions. For example, 1-nitronaphthalene (1NN) is synthesized via diazotization of 1-amino-5-nitronaphthalene using HCl and NaNO₂, followed by decomposition of excess nitrous acid with urea . While direct evidence for this compound’s synthesis is absent in the provided materials, similar methods involving selective nitration of trifluoromethyl-substituted precursors are plausible.

Properties

IUPAC Name |

1-nitro-5-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15(16)17/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVHKZOKYNGHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-5-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the nitration of 5-(trifluoromethyl)naphthalene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfated zirconia (SO42−/ZrO2) can be employed to promote the nitration reaction under milder conditions, reducing the environmental impact and improving selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Reduction: 1-Amino-5-(trifluoromethyl)naphthalene.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

1-Nitro-5-(trifluoromethyl)naphthalene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Nitro-5-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The nitro group can act as an electron-withdrawing group, making the naphthalene ring more susceptible to electrophilic attack.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Electron-Withdrawing Group (EWG) Synergy

- 1-Nitronaphthalene (1NN) : The nitro group alone directs electrophilic substitution to meta positions, reducing aromatic ring electron density. Theoretical DFT studies predict its planar structure and dipole moment .

- 1-(Trifluoromethyl)naphthalene : The -CF₃ group also deactivates the ring but enables oxidative coupling reactions (e.g., with AgSO₄) to form dimeric products like 5,5’-bis(trifluoromethyl)-1,1’-binaphthyl, albeit in low yields (~17%) due to electronic hindrance .

- This dual substitution may also stabilize intermediates in coupling reactions compared to monosubstituted analogs .

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol)* | LogP* | Key Properties |

|---|---|---|---|---|

| Naphthalene | None | 128.17 | 3.30 | Nonpolar, high volatility |

| 1-Nitronaphthalene (1NN) | -NO₂ | 173.16 | 2.18 | Planar, moderate solubility in organics |

| 1-(Trifluoromethyl)naphthalene | -CF₃ | 186.15 | 3.50 | High thermal stability, low polarity |

| 1-Nitro-5-(trifluoromethyl)naphthalene | -NO₂, -CF₃ | 257.18 (calculated) | ~1.80 (est.) | Predicted low solubility, high dipole |

*Values for naphthalene, 1NN, and 1-(trifluoromethyl)naphthalene are experimental or estimated from PubChem ; values for the target compound are inferred from substituent contributions.

- Lipophilicity: The -CF₃ group typically increases hydrophobicity (logP ~3.5 in 1-(trifluoromethyl)naphthalene), but the polar -NO₂ group counterbalances this, reducing logP in the target compound compared to monosubstituted analogs .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in oxidative coupling reactions requiring AgSO₄ at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.